methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
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Overview
Description
Methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound that features a carbazole moiety. Carbazole derivatives are known for their photochemical and thermal stability, as well as their good hole-transport ability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves multiple steps. One common method starts with the reaction of carbazole with bromoethane in the presence of potassium hydroxide to yield 9-ethyl-9H-carbazole . This intermediate is then treated with phosphorus oxychloride and N,N-dimethylformamide under reflux to produce 9-ethyl-9H-carbazol-3-carbaldehyde . Further reactions involve the use of acetic acid as a catalyst and manganese dioxide as a mild oxidizing agent to achieve the final product .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and the use of dehydrating agents like PEG-OPOCl2, DCC, and TMSCl can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Using mild oxidizing agents like manganese dioxide.
Reduction: Typically involves reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with manganese dioxide typically yields the corresponding ketone or aldehyde .
Scientific Research Applications
Methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The carbazole moiety is known for its ability to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-carbazole: A simpler carbazole derivative with similar photochemical and thermal stability.
1,3,4-Thiadiazole derivatives: Known for their wide range of biological activities, including antibacterial and anticancer properties.
Polycarbazoles: Conducting polymers with applications in solar cells, sensors, and electroluminescent devices.
Uniqueness
Methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate stands out due to its complex structure, which combines the properties of carbazole and dibenzo[b,e][1,4]diazepine moieties
Properties
CAS No. |
1005183-87-8 |
---|---|
Molecular Formula |
C30H29N3O3 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
methyl 6-(9-ethylcarbazol-3-yl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate |
InChI |
InChI=1S/C30H29N3O3/c1-4-33-24-12-8-5-9-19(24)20-16-18(13-14-25(20)33)28-27-23(31-21-10-6-7-11-22(21)32-28)15-17(2)26(29(27)34)30(35)36-3/h5-14,16-17,26,28,31-32H,4,15H2,1-3H3 |
InChI Key |
YBTJRSSOHJZJLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3C4=C(CC(C(C4=O)C(=O)OC)C)NC5=CC=CC=C5N3)C6=CC=CC=C61 |
Origin of Product |
United States |
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